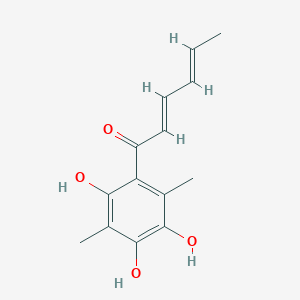
(2E,4E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one is a benzenetriol compound with the IUPAC name this compound . It belongs to the family of sorbicillinoids, which are hexaketide metabolites derived from fungi . These compounds are known for their diverse biological activities, including cytotoxic, antioxidant, antiviral, and antimicrobial properties .
Métodos De Preparación
(2E,4E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one is typically isolated from the fungus Penicillium notatum . The synthetic route involves the cultivation of the fungus in a suitable medium, followed by extraction and purification processes. The compound is obtained as a yellow solid with a molecular weight of 248 (C14H16O4) . The 1H NMR spectrum of this compound displays four sp2 protons between δ 7.00 - 6.20, which are assigned to a (E,E)-hexa-2,4-dien-1-one system .
Análisis De Reacciones Químicas
(2E,4E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one undergoes various chemical reactions, including oxidation and dimerization. The oxidation of this compound can lead to the formation of sorrentanone, a benzoquinone structure . The compound can also participate in Diels-Alder reactions, forming dimeric products such as bisorbicillinol . Common reagents used in these reactions include oxidizing agents and dienophiles . The major products formed from these reactions are typically more complex sorbicillinoid derivatives .
Aplicaciones Científicas De Investigación
(2E,4E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one has several scientific research applications due to its biological activities. It has been studied for its cytotoxic properties, making it a potential candidate for developing anticancer agents . Its antioxidant and antimicrobial activities also make it valuable in pharmaceutical and agrochemical research . Additionally, this compound has been investigated for its potential use as a pigment and food colorant .
Mecanismo De Acción
The mechanism of action of (2E,4E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. Its cytotoxic effects are believed to be due to its ability to induce oxidative stress in cells, leading to cell death . The compound’s antimicrobial activity is thought to result from its ability to disrupt microbial cell membranes . Further research is needed to fully elucidate the molecular targets and pathways involved in its biological activities .
Comparación Con Compuestos Similares
(2E,4E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one is structurally similar to other sorbicillinoids, such as Sohirnone A and Sohirnone C . These compounds share the same basic skeleton but differ in the number and position of hydroxyl groups on the phenyl ring . This compound is unique due to its specific arrangement of hydroxyl groups and its ability to form specific dimeric products through Diels-Alder reactions . Other similar compounds include bisorbicillinol and rezishanones, which also belong to the sorbicillinoid family .
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
(2E,4E)-1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H16O4/c1-4-5-6-7-10(15)11-8(2)13(17)14(18)9(3)12(11)16/h4-7,16-18H,1-3H3/b5-4+,7-6+ |
Clave InChI |
HTOGTGFTMLQGFO-YTXTXJHMSA-N |
SMILES isomérico |
C/C=C/C=C/C(=O)C1=C(C(=C(C(=C1O)C)O)O)C |
SMILES canónico |
CC=CC=CC(=O)C1=C(C(=C(C(=C1O)C)O)O)C |
Sinónimos |
4a,1-(2,4,5-trihydroxy-3,6-dimethylphenyl)hexa-2,4-dien-1-one sohirnone B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















